Mivacurium

Catalog No.
S619604
CAS No.
133814-19-4
M.F
C58H80N2O14+2
M. Wt
1029.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mivacurium

CAS Number

133814-19-4

Product Name

Mivacurium

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate

Molecular Formula

C58H80N2O14+2

Molecular Weight

1029.3 g/mol

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1

InChI Key

ILVYCEVXHALBSC-OTBYEXOQSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

solubility

3.26e-05 g/L

Synonyms

BW B 1090U, BW B1090U, BW-B 1090U, BW-B-1090U, BW-B1090U, BWB 1090U, BWB1090U, Mivacron, mivacurium, mivacurium chloride

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

The exact mass of the compound Mivacurium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.26e-05 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mivacurium chloride is a non-depolarizing neuromuscular-blocking agent that is primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. It belongs to the class of bisbenzyltetrahydroisoquinolinium compounds and is characterized by its short duration of action, making it a preferred choice for short surgical interventions. The compound exists as a mixture of three stereoisomers: (E)-cis-cis, (E)-cis-trans, and (E)-trans-trans, with the latter two being more potent neuromuscular blockers than the cis-cis isomer .

The chemical formula for mivacurium is C₅₈H₈₀N₂O₁₄, and it has a molecular weight of approximately 1029.26 g/mol. Its structure features a tetrahydroisoquinoline backbone with two ester linkages, which are crucial for its pharmacological activity. Mivacurium's mechanism of action involves competitive binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting the action of acetylcholine and leading to muscle paralysis .

Involving tetrahydroisoquinoline derivatives and benzyl groups. The synthesis involves:

  • Formation of Tetrahydroisoquinoline: Starting from appropriate precursors.
  • Esterification: Introducing ester linkages to create the bisbenzyltetrahydroisoquinolinium structure.
  • Isomer Separation: The final product consists of a mixture of stereoisomers, which are separated and characterized by their pharmacological properties .

Mivacurium exhibits potent neuromuscular blocking activity with an onset time comparable to that of succinylcholine but with a longer duration than depolarizing agents. The effective dose (ED95) for adults ranges from 0.07 to 0.08 mg/kg, with onset times typically between 2 to 3 minutes at higher doses .

The duration of clinical effect varies; for example:

  • Adults: Approximately 15-20 minutes for effective neuromuscular block.
  • Pediatric Patients: Approximately 10 minutes for effective neuromuscular block .

Mivacurium's effects can be reversed using anticholinesterase agents such as neostigmine, although spontaneous recovery is often rapid enough that reversal may not be necessary .

Mivacurium is primarily used in clinical settings for:

  • Facilitating Tracheal Intubation: Providing rapid onset and short duration makes it ideal for this purpose.
  • Surgical Procedures: It is particularly useful during short surgeries where quick recovery from neuromuscular blockade is desired.
  • Continuous Infusion: Mivacurium can be administered via continuous infusion for maintenance during longer surgeries without significant cumulative effects .

Mivacurium has been studied for its interactions with various anesthetic agents and its potential to cause histamine release, which can lead to cardiovascular instability. Some notable interactions include:

  • Anesthetic Agents: Halothane and enflurane can prolong the effects of mivacurium by approximately 25-30% .
  • Histamine Release: Rapid administration may trigger histamine release, leading to transient hypotension; thus, caution is advised when administering higher doses .

Mivacurium shares structural similarities with other neuromuscular blockers, particularly atracurium and vecuronium. Here are some comparisons:

CompoundTypeDuration of ActionOnset TimeUnique Features
MivacuriumNon-depolarizingShort2-3 minRapidly metabolized by plasma cholinesterase
AtracuriumNon-depolarizingIntermediate2-4 minMetabolized via ester hydrolysis; histamine release potential
VecuroniumNon-depolarizingIntermediate2-3 minLess histamine release; longer duration than mivacurium
SuccinylcholineDepolarizingVery Short<1 minRapid onset but prolonged effects in atypical plasma cholinesterase patients

Mivacurium's unique profile includes its rapid metabolism and shorter duration compared to atracurium and vecuronium while still being effective in facilitating intubation and providing muscle relaxation during surgery .

Physical Description

Liquid

XLogP3

8.7

Hydrogen Bond Acceptor Count

14

Exact Mass

1028.56095523 g/mol

Monoisotopic Mass

1028.56095523 g/mol

Heavy Atom Count

74

UNII

77D66S9Q93

Drug Indication

For inpatients and outpatients, as an adjunct to general anesthesia, to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.
FDA Label

Pharmacology

Mivacurium is a short-acting, nondepolarizing skeletal neuromuscular blocking agent which is hydrolyzed by plasma cholinesterase. Mivacurium results in a blockade of neuromuscular transmission by binding competitively with cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine. The neuromuscular block produced by mivacurium is readily antagonized by anticholinesterase agents. The deeper the level of neuromuscular block at reversal, the longer the time required for recovery of neuromuscular function and the greater the dose of anticholinesterase agent required. Because spontaneous recovery after mivacurium is rapid, routine reversal may not always result in a clinical benefit.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03A - Muscle relaxants, peripherally acting agents
M03AC - Other quaternary ammonium compounds
M03AC10 - Mivacurium chloride

Mechanism of Action

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

Other CAS

133814-19-4
106791-40-6

Metabolism Metabolites

Extensive and rapid via enzymatic hydrolysis catalyzed by plasma cholinesterase. Biotransformation may be significantly slowed in patients with abnormal or decreased plasma cholinesterase activity, especially individuals with a homozygous atypical cholinesterase gene abnormality.

Wikipedia

Mivacurium_chloride

Biological Half Life

The mean elimination half-life ranges from 1.7 to 2.6 minutes in healthy, young adults administered 0.1 to 0.25 mg/kg mivacurium. In 9 patients with end-stage liver disease undergoing liver transplant surgery, plasma clearance was approximately 50% lower than that in 8 control patients with normal hepatic function, while the elimination half-life increased to 4.4 minutes from the 1.8 minute control value.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024

Explore Compound Types